molecular formula C10H19NO B13808430 Cyclohexaneacetamide, N,N-dimethyl- CAS No. 5830-33-1

Cyclohexaneacetamide, N,N-dimethyl-

Cat. No.: B13808430
CAS No.: 5830-33-1
M. Wt: 169.26 g/mol
InChI Key: JLVQLJWAWRHBFV-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexanecarboxamide is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is converted to an amide group with two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylcyclohexanecarboxamide can be synthesized through the acylation of dimethylamine with cyclohexanecarbonyl chloride. The process involves the following steps :

    Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride.

    Acylation Reaction: The cyclohexanecarbonyl chloride is then reacted with dimethylamine in an anhydrous benzene solution. The reaction is carried out under controlled conditions, typically at room temperature, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of N,N-Dimethylcyclohexanecarboxamide follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures efficient production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of N,N-Dimethylcyclohexanecarboxamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.

Major Products Formed

    Reduction: N,N-Dimethylcyclohexylmethylamine

    Hydrolysis: Cyclohexanecarboxylic acid and dimethylamine

Scientific Research Applications

N,N-Dimethylcyclohexanecarboxamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: The compound is studied for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industrial Chemistry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its amide group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide
  • N,N-Dimethylacetamide
  • N,N-Dimethylpropionamide

Uniqueness

N,N-Dimethylcyclohexanecarboxamide is unique due to its cyclohexane ring structure, which imparts different physical and chemical properties compared to other dimethylamides. The presence of the cyclohexane ring can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Properties

CAS No.

5830-33-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-cyclohexyl-N,N-dimethylacetamide

InChI

InChI=1S/C10H19NO/c1-11(2)10(12)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3

InChI Key

JLVQLJWAWRHBFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1CCCCC1

Origin of Product

United States

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